molecular formula C7H9NO3S B1265442 2-Amino-4-(methylsulfonyl)phenol CAS No. 98-30-6

2-Amino-4-(methylsulfonyl)phenol

Cat. No.: B1265442
CAS No.: 98-30-6
M. Wt: 187.22 g/mol
InChI Key: SFLMBHYNCSYPOO-UHFFFAOYSA-N
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Description

2-Amino-4-(methylsulfonyl)phenol is an organic compound with the molecular formula C7H9NO3S and a molecular weight of 187.22 g/mol It is characterized by the presence of both an amino group and a methylsulfonyl group attached to a phenol ring

Biochemical Analysis

Biochemical Properties

2-Amino-4-(methylsulfonyl)phenol plays a significant role in biochemical reactions due to its dual nature as an amine and phenol. Amines are chemical bases that neutralize acids to form salts and water, while phenols act as weak organic acids . This compound interacts with enzymes, proteins, and other biomolecules through acid-base reactions, which are exothermic. The interactions with enzymes such as hydrolases and oxidoreductases are particularly noteworthy, as they facilitate various biochemical processes .

Cellular Effects

This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It interacts with cellular proteins and enzymes, leading to changes in metabolic activities and gene expression patterns . The compound’s impact on cell signaling pathways can result in altered cellular responses, including changes in cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways . The compound’s ability to form hydrogen bonds and interact with amino acid residues in proteins is crucial for its mechanism of action. These interactions can result in conformational changes in proteins, affecting their activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450 oxidases and transferases . These interactions can affect metabolic flux and alter metabolite levels within cells. The compound’s role in these pathways is essential for understanding its overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, influencing its biochemical activity . The compound’s distribution is crucial for its effectiveness in biochemical reactions and cellular processes .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and organelles such as mitochondria and the endoplasmic reticulum . Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications . These factors ensure that the compound reaches its intended site of action within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(methylsulfonyl)phenol typically involves the sulfonation of 2-Aminophenol. One common method includes the reaction of 2-Aminophenol with methylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the methylsulfonyl group at the para position relative to the amino group .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.

    Reduction: The compound can be reduced to form corresponding amines and alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-Amino-4-(methylsulfonyl)phenol has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-Amino-4-(methylsulfonyl)phenol involves its interaction with specific molecular targets and pathways. The amino and phenolic groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence enzyme activity, receptor binding, and other cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

    2-Amino-4-methylphenol: This compound lacks the sulfonyl group, which significantly alters its chemical properties and reactivity.

    2-Hydroxy-5-(methylsulfonyl)aniline: Similar to 2-Amino-4-(methylsulfonyl)phenol but with different positioning of functional groups, affecting its reactivity and applications.

    3-Amino-4-hydroxyphenyl methyl sulfone: Another related compound with distinct structural and functional characteristics.

Uniqueness: this compound is unique due to the presence of both an amino group and a methylsulfonyl group on the phenol ring. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-amino-4-methylsulfonylphenol
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InChI

InChI=1S/C7H9NO3S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4,9H,8H2,1H3
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InChI Key

SFLMBHYNCSYPOO-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)O)N
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Molecular Formula

C7H9NO3S
Record name 2-AMINO-4-(METHYLSULFONYL)PHENOL
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DSSTOX Substance ID

DTXSID8024490
Record name 2-Amino-4-(methylsulfonyl)phenol
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Molecular Weight

187.22 g/mol
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Physical Description

2-amino-4-(methylsulfonyl)phenol is a dark brown powder. (NTP, 1992)
Record name 2-AMINO-4-(METHYLSULFONYL)PHENOL
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Solubility

1 to 5 mg/mL at 72 °F (NTP, 1992)
Record name 2-AMINO-4-(METHYLSULFONYL)PHENOL
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CAS No.

98-30-6
Record name 2-AMINO-4-(METHYLSULFONYL)PHENOL
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Record name 2-Amino-4-(methylsulfonyl)phenol
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Record name Phenol, 2-amino-4-(methylsulfonyl)-
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Record name Phenol, 2-amino-4-(methylsulfonyl)-
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Record name 2-amino-4-(methylsulphonyl)phenol
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Record name 2-Amino-4-(methylsulfonyl)phenol
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Melting Point

189 to 190 °F (NTP, 1992)
Record name 2-AMINO-4-(METHYLSULFONYL)PHENOL
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Synthesis routes and methods

Procedure details

The title compound was prepared by reacting 2-methoxy-5-methylsulfonyl aniline (5.0 g, 24.8 mmol) with boron tribromide (26 mmol, 26 mL, 1M in dichloromethane) in chloroform (30 m L) at 0 C.°. After 20 minutes, the reaction was quenched with sodium bicarbonate and the ph of the aqueous phase was adjusted to pH 7 and extracted with ethyl acetate. Concentration under reduced pressure gave 690 mg of product as an orange solid (15%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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